(3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
Description
This compound is a stereospecific cyclopenta[d][1,3]dioxolane derivative characterized by a tert-butyldimethylsilyl (TBS)-protected ethoxy group and an amine substituent. The TBS group enhances lipophilicity and stability, while the ethoxy linker and amine functional group suggest utility in nucleoside analogs or prodrug strategies. Such compounds are often intermediates in antiviral or anticancer drug synthesis, leveraging protective groups for selective reactivity .
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)22(6,7)19-9-8-18-12-10-11(17)13-14(12)21-16(4,5)20-13/h11-14H,8-10,17H2,1-7H3/t11-,12+,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXRTTVIZNRAK-ZOBORPQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO[Si](C)(C)C(C)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO[Si](C)(C)C(C)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the dioxolane ring: This step often involves the use of diols and aldehydes or ketones under acidic conditions.
Protection of hydroxyl groups: The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, using reagents like alkyl halides or sulfonates.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Alkyl halides, sulfonates, or other nucleophiles.
Deprotection: TBAF or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug development, particularly in the synthesis of novel pharmaceuticals. Its unique dioxolane structure may enhance bioavailability and pharmacokinetic properties.
- Case Study : Research indicates that derivatives of cyclopentane dioxolanes exhibit significant biological activity. For instance, studies have shown that similar compounds can act as effective inhibitors in various enzymatic pathways, making them candidates for further drug design efforts aimed at treating diseases such as cancer and metabolic disorders .
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
- Example : The tert-butyldimethylsilyl (TBDMS) group in the compound is a common protecting group used in organic synthesis. This allows for selective reactions on other functional groups without interference from silyl ethers, facilitating multi-step syntheses .
Material Science
Given its unique structural features, this compound could be explored for applications in material science, particularly in developing new polymers or coatings with specific properties.
- Research Insight : Studies have indicated that incorporating silane groups into polymer matrices can enhance mechanical properties and thermal stability. The TBDMS group could improve the adhesion properties of coatings applied to various substrates .
Mechanism of Action
The mechanism of action of (3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The TBDMS group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties Comparison
Critical Analysis
- Structural Similarity vs. Bioactivity : While the cyclopenta-dioxolane core predicts overlapping bioactivity (e.g., antiviral effects in ), substituent modifications significantly alter target specificity. For example, the TBS-ethoxy group in the target compound may enhance blood-brain barrier penetration compared to polar derivatives .
- Synthetic Challenges : Steric hindrance from the TBS group complicates regioselective functionalization, necessitating optimized conditions (e.g., anhydrous solvents, low temperatures) .
- Computational Insights: Molecular networking () and maximal common subgraph algorithms () validate clustering of cyclopenta-dioxolane derivatives, aiding in virtual screening for novel analogs .
Biological Activity
The compound (3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, identified by CAS number 1400665-85-1, is a polyhydroxylated cyclopentane β-amino acid derivative. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H33NO4Si with a molecular weight of 331.53 g/mol. The presence of tert-butyldimethylsilyl (TBDMS) groups contributes to its stability and solubility characteristics. The compound features a complex structure that includes a cyclopentane ring fused with dioxole moieties, which may influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that derivatives of cyclopentane β-amino acids can exhibit cytotoxic effects against cancer cell lines. For instance, one study demonstrated that related compounds inhibited the proliferation of A549 lung cancer cells, suggesting potential as anticancer agents . The mechanism may involve the activation of prodrugs that release active cytotoxic species upon cellular uptake.
2. Antimicrobial Properties
The antimicrobial activity of similar β-amino acid derivatives has been reported. These compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways within microbial cells . The specific activity of this compound against various pathogens remains to be fully elucidated.
3. Neuroprotective Effects
Preliminary studies suggest that certain cyclopentane derivatives may have neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further research is needed to confirm these findings specifically for the compound .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the TBDMS group plays a crucial role in enhancing cellular uptake and bioavailability while protecting the active sites from premature degradation.
Q & A
Basic: What are the optimal conditions for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound’s synthesis?
The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Stability during subsequent reactions requires avoiding protic solvents (e.g., water, alcohols) and strongly acidic/basic conditions, which can cleave the silyl ether. For example, in fluorinated analogs, DDQ (dichlorodicyanoquinone) in DCM/H₂O mixtures effectively oxidizes intermediates without compromising the TBDMS group .
Advanced: How can stereochemical integrity be maintained during the cyclopenta[d][1,3]dioxol ring formation?
The stereochemistry of the cyclopenta[d][1,3]dioxol ring is critical for biological activity. Key strategies include:
- Chiral Auxiliaries : Use of sugar-derived starting materials (e.g., D-mannose or D-galactose) to exploit inherent stereocenters .
- Low-Temperature Reactions : Reducing thermal agitation minimizes epimerization.
- Stereoselective Cyclization : Enzymatic or metal-catalyzed methods to enforce ring closure with desired configuration.
For example, fluorinated derivatives synthesized via DDQ-mediated oxidation retained stereochemistry when reaction times were minimized to 1 hour at room temperature .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Advanced: How does the compound’s stereochemistry influence its role in antiviral or antiplatelet drug synthesis?
The compound’s rigid, stereodefined cyclopenta-dioxol core mimics sugar moieties in nucleosides, enabling its use as a precursor for P2Y12 receptor antagonists (e.g., ticagrelor analogs). The TBDMS-protected ethoxy group enhances solubility and stability during coupling reactions. For instance, fluorination at the 6-position (as in ) improves metabolic stability in vivo, while axial vs. equatorial configurations of the amino group affect receptor binding affinity .
Basic: What side reactions occur during TBDMS deprotection, and how are they mitigated?
Common side reactions include:
- Premature Deprotection : Acidic conditions (e.g., TBAF in THF) may hydrolyze the silyl ether.
- Epimerization : Prolonged exposure to acidic/basic media can invert stereocenters.
Mitigation involves: - Mild Deprotection Agents : Use of HF-pyridine or buffered TBAF to control reaction rates.
- Monitoring with TLC : Early termination of reactions to avoid by-products .
Advanced: How do solvent polarity and temperature affect regioselectivity in silylation and etherification?
Data Contradiction Analysis: Why do different synthetic routes yield varying diastereomer ratios?
Discrepancies arise from:
- Starting Material Configuration : D-mannose vs. D-galactose derivatives lead to opposite stereochemical outcomes .
- Reagent Choice : DDQ vs. MnO₂ in oxidations may alter transition-state geometry, affecting diastereoselectivity .
- Workup Procedures : Column chromatography (e.g., EtOAc/hexanes gradients) can separate diastereomers but may not resolve all stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
